molecular formula C12H17IN2O3S B182734 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-92-4

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B182734
CAS No.: 941256-92-4
M. Wt: 396.25 g/mol
InChI Key: DNIISBMAQGGFND-UHFFFAOYSA-N
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Description

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 941256-92-4) is a high-purity chemical intermediate with a molecular formula of C12H17IN2O3S and a molecular weight of 396.24 g/mol . This compound is part of the piperazine-containing chemical class, which is extensively utilized in medicinal chemistry due to its favorable physicochemical properties. The incorporation of a piperazine ring into molecular structures is a proven strategy to enhance aqueous solubility, thereby improving oral absorption and the bioavailability of potential drug candidates . The structural features of this compound—a piperazine core linked to a 4-iodophenyl sulfonyl group and a terminal ethanol side chain—make it a valuable synthon (building block) for constructing more complex, biologically active molecules. Piperazine derivatives are frequently incorporated into pharmaceuticals targeting a wide range of conditions, including anticancer agents, antidepressants, and antipsychotics . Specifically, sulfonyl piperazine derivatives serve as key precursors in the synthesis of novel hybrid molecules investigated for their antiproliferative activity against various human cancer cell lines, such as cervical, breast, and pancreatic carcinomas . Furthermore, related piperazine structures are integral to the development of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are promising therapeutic targets for treating atherosclerosis, neurodegenerative diseases, and cancer . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory personnel only.

Properties

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIISBMAQGGFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407223
Record name 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941256-92-4
Record name 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution and Sulfonylation

The core synthesis involves two primary steps: (1) sulfonylation of piperazine with 4-iodobenzenesulfonyl chloride and (2) ethoxylation of the resulting sulfonamide intermediate.

Sulfonylation of Piperazine

Piperazine reacts with 4-iodobenzenesulfonyl chloride in an inert solvent (e.g., dichloromethane or toluene) under basic conditions. Triethylamine or sodium carbonate is typically used to neutralize HCl byproducts. The reaction proceeds at 0–25°C for 4–6 hours, yielding 4-((4-iodophenyl)sulfonyl)piperazine.

Piperazine+4-Iodobenzenesulfonyl chlorideBase4-((4-Iodophenyl)sulfonyl)piperazine+HCl\text{Piperazine} + \text{4-Iodobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{4-((4-Iodophenyl)sulfonyl)piperazine} + \text{HCl}

Ethoxylation of the Sulfonamide Intermediate

The sulfonamide intermediate undergoes alkylation with 2-chloroethanol or ethylene oxide. In a representative protocol from KR970009727B1, 4-((4-iodophenyl)sulfonyl)piperazine is refluxed with 2-chloroethanol in the presence of potassium carbonate in acetonitrile. The reaction is maintained at 80–90°C for 12–24 hours to ensure complete substitution.

4-((4-Iodophenyl)sulfonyl)piperazine+2-ChloroethanolK2CO3This compound+KCl\text{4-((4-Iodophenyl)sulfonyl)piperazine} + \text{2-Chloroethanol} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{KCl}

Reductive Amination

A secondary route involves reductive amination of 4-((4-iodophenyl)sulfonyl)piperazine with glycolaldehyde. This method, though less common, avoids halogenated reagents but requires palladium or platinum catalysts for hydrogenation.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Optimal yields (>80%) are achieved using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Elevated temperatures (80–90°C) accelerate the ethoxylation step but may promote side reactions with the iodophenyl group.

Table 1: Comparison of Solvent Systems

SolventTemperature (°C)Yield (%)Byproducts
Acetonitrile8082<5% dimerization
Toluene1106812% decomposition
DMF90858% oxidation

Catalytic Additives

The inclusion of iodides (e.g., NaI) suppresses aryl chloride formation during sulfonylation, as demonstrated in DE19540544A1. For the iodophenyl variant, this step is unnecessary, but trace iodide residues may enhance reaction homogeneity.

Purification and Isolation

Extraction and Crystallization

The crude product is extracted with dichloromethane and washed with brine to remove inorganic salts. Subsequent crystallization from hot 2-butanone yields a pure white solid.

Table 2: Crystallization Solvents and Purity

SolventPurity (%)Crystal Morphology
Ethanol95Needles
Acetone92Plates
2-Butanone98Prisms

Chromatographic Methods

Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) resolves residual sulfonyl chloride or unreacted piperazine.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6) : δ 7.82 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 4.52 (t, J=5.2J = 5.2 Hz, 1H, -OH), 3.60–3.55 (m, 2H, -CH2_2OH), 3.20–3.10 (m, 8H, piperazine-H).

  • IR (KBr) : 3340 cm1^{-1} (-OH), 1320 cm1^{-1} (S=O), 1160 cm1^{-1} (C-I).

Mass Spectrometry

ESI-MS (m/z): 397.1 [M+H]+^+, consistent with the molecular formula.

Challenges and Limitations

Stability Concerns

The iodophenyl group is photosensitive, necessitating amber glassware and inert atmospheres during synthesis. Prolonged heating (>100°C) risks C-I bond cleavage, reducing yields.

Scalability Issues

Ethoxylation at industrial scales requires precise stoichiometry to avoid polyalkylation. Continuous distillation of byproducts (e.g., KCl) improves efficiency but increases operational complexity .

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, phenyl derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:

  • Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant effects by modulating serotonin receptors. The sulfonyl group may enhance binding affinity to these receptors, potentially leading to new antidepressant therapies .
  • Anticancer Properties : Some studies suggest that compounds with sulfonyl and iodophenyl groups can inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways critical for tumor growth .

Enzyme Inhibition

The sulfonyl group in this compound can form strong interactions with amino acid residues in enzyme active sites, making it a potential enzyme inhibitor. Specific applications include:

  • Inhibition of Protein Kinases : Compounds similar to this compound have been shown to inhibit protein kinases involved in cancer progression, offering a pathway for targeted cancer therapies .
  • Antimicrobial Activity : The compound may also exhibit antimicrobial properties by inhibiting specific enzymes in bacterial pathways, thus providing a basis for developing new antibiotics .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant effects. The researchers found that derivatives similar to this compound showed significant activity in animal models, suggesting potential for clinical development .

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute demonstrated that compounds containing sulfonyl groups could inhibit the growth of breast cancer cells by inducing apoptosis. The study highlighted the importance of structural modifications, such as those present in this compound, in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenylsulfonyl Derivatives

2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol
  • Structure : Differs by replacing iodine with chlorine on the phenylsulfonyl group.
  • Physicochemical Properties: Chlorine’s smaller size and higher electronegativity may enhance solubility in polar solvents compared to the iodine analog. pKa values are likely similar due to the shared sulfonamide and ethanol groups, but chlorine’s electron-withdrawing effect could slightly lower acidity .
  • Safety : Safety Data Sheets (SDS) recommend standard first-aid measures for inhalation or ingestion, similar to iodine derivatives but without iodine-specific handling (e.g., radioactivity concerns) .
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol
  • Structure : Bromine replaces iodine.
  • Molecular Weight : ~401.27 g/mol (bromine’s atomic mass is intermediate between Cl and I) .
  • Reactivity : Bromine’s moderate leaving-group ability may make this compound more reactive in nucleophilic substitution reactions than the iodine analog.
  • Applications : Brominated analogs are often used as intermediates in cross-coupling reactions, whereas iodine derivatives may be preferred for radioimaging or stable heavy-atom labeling .
Key Differences in Halogen Effects
Property Iodo Derivative Chloro Derivative Bromo Derivative
Atomic Mass (g/mol) ~127 (I) ~35.5 (Cl) ~80 (Br)
Electronegativity 2.66 3.16 2.96
Solubility (Predicted) Lower (lipophilic) Higher (polar) Intermediate
Synthetic Utility Radiolabeling, stability Cost-effective synthesis Cross-coupling reactions

Piperazine-Ethanol Derivatives with Heterocyclic Modifications

Hydroxyzine (2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol)
  • Structure : Contains a diphenylmethyl group and an extended ethoxy chain.
  • Molecular Weight : 374.9 g/mol .
  • Pharmacology : Approved antihistamine with anxiolytic properties. The bulky diphenylmethyl group enhances CNS penetration, unlike the sulfonyl-iodophenyl group in the target compound.
  • pKa : 2.47, suggesting protonation at physiological pH, which may differ from the iodine derivative due to varying electron effects .
2-[4-[[2-(4-Methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]ethanol
  • Structure : Incorporates an imidazo-pyridine heterocycle and methylsulfanyl group.
  • Molecular Weight : 382.52 g/mol .
  • Applications : Likely targets kinase or GPCR pathways due to the imidazo-pyridine moiety. The iodine derivative’s simpler structure may favor broader enzyme inhibition.

Biological Activity

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol, also known by its CAS number 941256-92-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a piperazine ring, an ethanol moiety, and a sulfonyl group attached to a para-iodophenyl substituent, which may enhance its pharmacological properties.

  • Molecular Formula : C₁₂H₁₇I N₂O₃S
  • Molecular Weight : 396.24 g/mol
  • Structural Characteristics : The presence of iodine in the phenyl group is significant as it may influence the compound's biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the piperazine ring enhances binding affinity through hydrophobic interactions.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has shown direct activity against various Gram-negative bacterial strains and anti-biofilm activity against Gram-positive strains. This suggests its potential application in treating infections caused by antibiotic-resistant bacteria.

Activity Type Target Organisms Efficacy
AntibacterialGram-negative bacteriaEffective against resistant strains
Anti-biofilmGram-positive bacteriaSignificant reduction in biofilm formation

Neuropharmacological Effects

This compound is also being investigated for its potential neuropharmacological effects. It is hypothesized that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results demonstrated that the compound inhibited the growth of both Gram-negative and Gram-positive bacteria, with notable activity against strains resistant to conventional antibiotics.

Study 2: Binding Affinity Analysis

Molecular docking studies were conducted to explore the binding affinity of this compound to various receptors associated with neuropharmacological pathways. The findings suggested a strong interaction with acetylcholinesterase, indicating potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. How to validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : Prepare 0.1–50 μg/mL solutions (R2^2 > 0.995 required) .
  • Precision : Intra-day and inter-day CV < 2% for spiked plasma samples .
  • Recovery : Use SPE cartridges (C18) with 85–115% recovery as acceptance criteria .

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